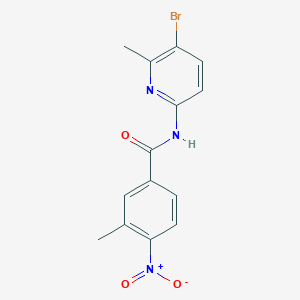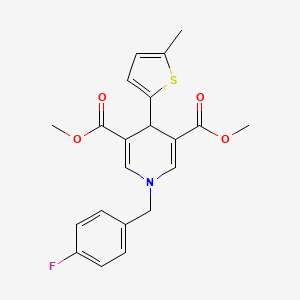
N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and BMN-673 has been shown to be effective in the treatment of various types of cancer.
Mechanism of Action
N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide works by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair and can lead to cell death. N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide has been shown to be highly selective for PARP enzymes and has minimal off-target effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide has been shown to be highly effective in killing cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. It has also been shown to enhance the activity of chemotherapy drugs, such as temozolomide, in cancer cells. N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide has minimal toxicity in normal cells and has been well-tolerated in clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide in lab experiments include its high potency and selectivity for PARP enzymes, which allows for the study of PARP-mediated DNA repair mechanisms. However, the high cost of N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide may limit its use in some experiments. In addition, the use of N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide may not accurately reflect the effects of PARP inhibition in vivo, as other PARP inhibitors may have different selectivity profiles and off-target effects.
Future Directions
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide and PARP inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective in treating cancer. Another area of research is the investigation of PARP inhibitors in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of more selective and potent PARP inhibitors may lead to improved efficacy and reduced toxicity in clinical use.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to be effective as a monotherapy and in combination with other chemotherapy drugs. N-(5-bromo-6-methyl-2-pyridinyl)-3-methyl-4-nitrobenzamide has also been investigated for its potential use in the treatment of other diseases, such as sickle cell anemia and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-8-7-10(3-5-12(8)18(20)21)14(19)17-13-6-4-11(15)9(2)16-13/h3-7H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOBAULZVGXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC(=C(C=C2)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B3536852.png)
![1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536868.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3536872.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B3536880.png)

![2-chloro-4-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536888.png)
![3-[5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3536898.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3536908.png)
![2-ethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B3536924.png)
![7-[2-(1-benzofuran-2-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3536932.png)
![5-[(2,6-dichlorobenzyl)thio]-1-(2,6-dimethylphenyl)-1H-tetrazole](/img/structure/B3536936.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536954.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3536959.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B3536967.png)